molecular formula C16H20N4O3S B4398260 N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE

N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE

Cat. No.: B4398260
M. Wt: 348.4 g/mol
InChI Key: QPDXTUCDWRQLDR-UHFFFAOYSA-N
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Description

N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of the thiadiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur atoms, contributes to the compound’s unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction using ethyl bromide or ethyl iodide.

    Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using appropriate reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxyethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties due to its ability to disrupt cellular processes.

    Medicine: Explored as a potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE involves its interaction with molecular targets and pathways within cells. The thiadiazole ring can interact with enzymes and proteins, leading to the inhibition of key cellular processes. For example, it may inhibit DNA replication by binding to nucleic acids or interfere with enzyme activity by binding to active sites.

Comparison with Similar Compounds

N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE can be compared with other thiadiazole derivatives, such as:

  • N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

These compounds share the thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications

Properties

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-13(21)17-12-7-5-11(6-8-12)15(22)18-16-20-19-14(24-16)9-10-23-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXTUCDWRQLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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